5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene
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Overview
Description
5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and a nitro group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene typically involves the nitration of dithieno[3,2-b:3,2-d]pyridine. One common method includes the use of concentrated nitric acid in the presence of a strong acid catalyst such as trifluoroacetic acid. The reaction is carried out at room temperature, leading to the selective nitration at the third position of the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be replaced by other substituents through reactions with nucleophiles.
Reduction: The nitro group
Properties
Molecular Formula |
C9H4N2O2S2 |
---|---|
Molecular Weight |
236.3g/mol |
IUPAC Name |
5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene |
InChI |
InChI=1S/C9H4N2O2S2/c12-11(13)6-4-15-9-5-1-2-14-7(5)3-10-8(6)9/h1-4H |
InChI Key |
KKIVKRAFOZIANK-UHFFFAOYSA-N |
SMILES |
C1=CSC2=CN=C3C(=CSC3=C21)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC2=CN=C3C(=CSC3=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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